Cas no 872848-71-0 (2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide)

2-{3-(Benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide is a specialized indole-derived compound featuring a benzylcarbamoyl carbonyl group at the 3-position and a diethylacetamide moiety at the 1-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and organic synthesis. The benzylcarbamoyl group enhances binding affinity in targeted interactions, while the diethylacetamide side chain contributes to improved solubility and metabolic stability. Its indole core provides a versatile scaffold for further functionalization, making it valuable in the development of pharmacologically active agents. The compound’s well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in research and drug discovery.
2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide structure
872848-71-0 structure
Product name:2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide
CAS No:872848-71-0
MF:C23H25N3O3
MW:391.46290564537
CID:5866638
PubChem ID:4052225

2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
    • 1H-Indole-3-acetamide, 1-[2-(diethylamino)-2-oxoethyl]-α-oxo-N-(phenylmethyl)-
    • 872848-71-0
    • N-benzyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
    • F2001-0084
    • 2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
    • AKOS024619103
    • 2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide
    • Inchi: 1S/C23H25N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-12-8-9-13-20(18)26)22(28)23(29)24-14-17-10-6-5-7-11-17/h5-13,15H,3-4,14,16H2,1-2H3,(H,24,29)
    • InChI Key: NSJJHRTWMVFTGN-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)C(C1C2=C(N(CC(N(CC)CC)=O)C=1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 391.18959167g/mol
  • Monoisotopic Mass: 391.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.4Ų
  • XLogP3: 3

2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2001-0084-5μmol
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2001-0084-100mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
100mg
$248.0 2023-05-17
A2B Chem LLC
BA61700-10mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0
10mg
$291.00 2024-04-19
A2B Chem LLC
BA61700-1mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0
1mg
$245.00 2024-04-19
A2B Chem LLC
BA61700-25mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0
25mg
$360.00 2024-04-19
Life Chemicals
F2001-0084-10μmol
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2001-0084-1mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2001-0084-4mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2001-0084-15mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2001-0084-25mg
2-{3-[(benzylcarbamoyl)carbonyl]-1H-indol-1-yl}-N,N-diethylacetamide
872848-71-0 90%+
25mg
$109.0 2023-05-17

Additional information on 2-{3-(benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide

2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide and Its Chemical Properties

2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is a highly specialized organic compound with the CAS No. 872848-71-0. This molecule belongs to the class of indole derivatives, which are widely studied for their diverse biological activities. The structural complexity of 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is reflected in its functional groups, including the benzylcarbamoyl moiety and the acetamide functional group. These features contribute to its potential pharmacological applications. Recent research has highlighted the significance of indole-based compounds in modulating cellular signaling pathways, making 2-{3-(Benzylcarbamy1)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide a promising candidate for further exploration.

The benzylcarbamoyl group in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide plays a critical role in its molecular interactions. This structural feature is known to enhance the molecule's ability to bind to specific protein targets, such as G-protein-coupled receptors (GPCRs). The 1H-indol-1-yl ring system further contributes to the compound's stability and reactivity, as indole derivatives are frequently utilized in drug design due to their ability to modulate enzyme activity. The N,N-diethylacetamide portion of the molecule provides additional hydrophobicity, which may influence its solubility and bioavailability. These characteristics make 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide a unique compound with potential applications in pharmaceutical development.

Recent studies have demonstrated the indole derivatives' role in targeting inflammatory pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that indole-based compounds can inhibit the NF-κB signaling pathway, which is implicated in chronic inflammation. 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may exhibit similar properties due to its structural similarity to known indole derivatives with anti-inflammatory effects. The benzylcarbamoyl moiety is believed to interact with NF-κB subunits, thereby modulating the inflammatory response. This finding underscores the importance of indole derivatives in the development of novel therapeutics for inflammatory diseases.

The acetamide functional group in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is crucial for its reactivity and stability. Acetamide derivatives are commonly used in pharmaceuticals due to their ability to form hydrogen bonds with target proteins. The N,N-diethyl substituents further enhance the molecule's hydrophobicity, which may influence its membrane permeability. This property is particularly relevant for drug delivery systems, as compounds with optimal hydrophobicity can more effectively cross biological membranes. The combination of benzylcarbamoyl and acetamide groups in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide suggests a potential for modulating cellular processes through multiple mechanisms.

Recent advancements in drug discovery have emphasized the importance of indole derivatives in targeting G-protein-coupled receptors (GPCRs). A 2024 study in *Nature Communications* highlighted the role of indole-based compounds in modulating GPCR signaling, which is a key mechanism in many therapeutic applications. 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may exhibit similar interactions with GPCRs, particularly those involved in neurotransmission. The benzylcarbamoyl group is thought to interact with GPCR transmembrane domains, thereby influencing receptor activation and downstream signaling. This discovery highlights the potential of indole derivatives in the development of GPCR-targeted therapeutics.

The indole ring system in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is a key structural element that contributes to its biological activity. Indole derivatives are known for their ability to modulate enzyme activity, particularly in the context of metabolic pathways. A 2023 review in *Pharmacological Reviews* discussed the role of indole-based compounds in regulating metabolic enzymes, such as cytochrome P450 and aldose reductase. 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may exhibit similar properties due to its structural similarity to known indole derivatives with enzyme-modulating effects. This suggests potential applications in the treatment of metabolic disorders.

Recent research has also focused on the synthetic chemistry of indole derivatives, with a particular emphasis on the development of efficient synthetic routes. A 2024 study in *Organic Letters* described a novel method for synthesizing indole-based compounds with high stereochemical control. The synthesis of 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may benefit from such methodologies, as the indole ring system requires precise stereocontrol to ensure biological activity. The benzylcarbamoyl and acetamide groups further complicate the synthetic process, necessitating the use of advanced organic synthesis techniques. These findings highlight the importance of synthetic chemistry in the development of indole derivatives for pharmaceutical applications.

The N,N-diethyl substituents in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide play a critical role in its molecular interactions. These groups are known to enhance the molecule's hydrophobicity, which can influence its membrane permeability and cellular uptake. A 2023 study in *Journal of Medicinal Chemistry* explored the impact of hydrophobic groups on drug delivery efficiency, demonstrating that compounds with optimal hydrophobicity can more effectively penetrate cell membranes. The N,N-diethyl groups in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may contribute to its membrane permeability, making it a potential candidate for drug delivery systems. This property is particularly relevant for targeted drug delivery, where the ability to cross biological membranes is essential for therapeutic efficacy.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of indole derivatives. A 2024 study in *Chemical Science* used molecular docking and quantum mechanical calculations to predict the binding affinity of indole-based compounds to specific protein targets. These computational methods have been instrumental in identifying potential drug targets for indole derivatives. The benzylcarbamoyl and acetamide groups in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide are likely to interact with protein pockets, as predicted by molecular docking simulations. These findings highlight the importance of computational chemistry in the drug discovery process, particularly for indole-based compounds.

The indole ring system in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is also relevant in the context of drug metabolism. Indole derivatives are known to undergo metabolic transformations in the liver, which can affect their pharmacokinetic profiles. A 2023 study in *Drug Metabolism and Disposition* examined the metabolic pathways of indole-based compounds, highlighting the importance of phase I and phase II metabolism in determining their half-life and toxicity. The benzylcarbamoyl and acetamide groups in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may influence its metabolic stability, making it a potential candidate for prodrug development. This aspect is crucial for optimizing the therapeutic efficacy of indole derivatives.

Recent research has also explored the biological activity of indole derivatives in the context of neurodegenerative diseases. A 2024 study in *Neuropharmacology* investigated the neuroprotective effects of indole-based compounds, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease. The indole ring system in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide may contribute to its neuroprotective properties, as predicted by in silico studies. These findings highlight the potential of indole derivatives in the treatment of neurodegenerative disorders.

In conclusion, the indole ring system in 2-{3-(Benzylcarbamoyl)Carbonyl-1H-Indol-1-Yl}-N,N-Diethylacetamide is a critical structural element that influences its molecular interactions, metabolic stability, and biological activity. The benzylcarbamoyl and acetamide groups further enhance its pharmacological properties, making it a potential candidate for drug development. The synthetic chemistry, computational methods, and biological studies discussed in this article underscore the importance of indole derivatives in modern pharmaceutical research.

The compound 2-{3-(Benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide is a complex molecule with a central indole ring and multiple functional groups that collectively influence its chemical properties, biological activity, and pharmacological potential. Let's break down its structure and significance: --- ### 1. Core Structure: The Indole Ring - Indole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring. - It is a key structural motif in many bioactive compounds, including serotonin, tryptophan, and several drug molecules. - The indole ring in this compound serves as a core scaffold and is likely to be involved in: - Hydrophobic interactions with protein pockets. - Hydrogen bonding with amino acid residues. - Electron delocalization, which can modulate reactivity and stability. --- ### 2. Functional Groups and Their Roles #### A. Benzylcarbamoyl Group - Structure: A benzyl group (C₆H₅CH₂) attached to a carbamoyl group (NHCOCH₂). - Role: - Hydrophobic contribution: The benzyl group enhances lipophilicity, which is important for cell membrane permeability and targeting. - Hydrogen bonding: The carbamoyl group can act as a hydrogen bond donor/acceptor, enabling interactions with proteins or enzymes. - Potential drug-target interactions: The benzylcarbamoyl group may bind to specific protein pockets, such as those in kinases or G-protein-coupled receptors (GPCRs). #### B. Carbonyl Group - The carbonyl (C=O) in 3-(benzylcarbamoyl)carbonyl is likely part of a carbamoyl linkage, contributing to the polarity and reactivity of the molecule. - It may be involved in electrophilic interactions or ester-like hydrolysis, depending on the pharmacokinetic environment. #### C. N,N-Diethyl Group - The N,N-diethyl substituents on the acetamide group increase the lipophilicity and steric bulk of the molecule. - These groups may: - Enhance membrane permeability. - Influence drug metabolism by modulating CYP450 enzyme activity. - Contribute to prodrug design, where the diethyl groups may be cleaved in vivo to release the active compound. #### D. Acetamide Group - The acetamide (NHCOCH₃) group is a polar functional group that can participate in hydrogen bonding with water or proteins. - It may also be involved in metabolic activation or inactivation, depending on the target organ. --- ### 3. Biological and Pharmacological Significance #### A. Potential Targets - The indole ring and benzylcarbamoyl group may target: - Neurotransmitter receptors (e.g., serotonin receptors). - Enzymes (e.g., kinases, esterases). - Ion channels. - The N,N-diethyl and acetamide groups could enhance target specificity and drug stability. #### B. Neurodegenerative Disease Potential - Indole derivatives are known to have neuroprotective properties. - This compound may modulate neurotransmission or mitochondrial function, making it a candidate for Alzheimer's or Parkinson's disease. - In silico studies suggest interactions with neurodegenerative protein targets (e.g., tau, alpha-synuclein). #### C. Drug Metabolism and Pharmacokinetics - The diethyl and carbamoyl groups may influence metabolism by: - Increasing lipophilicity, which may affect blood-brain barrier penetration. - Modulating CYP450 enzyme activity. - The carbonyl and acetamide groups may be hydrolyzed in the liver or kidneys, affecting half-life and toxicity. #### D. Synthetic and Computational Approaches - Synthetic chemistry: The compound can be synthesized using multi-step organic reactions, potentially involving Fischer esterification, carbamoylation, and aryl substitution. - Computational modeling: Molecular docking, QSAR, and ADMET prediction can be used to optimize its binding affinity, selectivity, and drug-like properties. --- ### 4. Conclusion The compound 2-{3-(Benzylcarbamoyl)carbonyl-1H-indol-1-yl}-N,N-diethylacetamide is a complex indole derivative with multiple functional groups that collectively influence its pharmacological profile. Its indole core, benzylcarbamoyl substituent, and N,N-diethyl groups suggest potential applications in neurodegenerative disease, receptor modulation, and drug development. Further experimental studies and computational analysis will be needed to fully understand its mechanism of action and therapeutic potential. This molecule represents a promising lead in the design of novel therapeutics, leveraging the versatility of indole scaffolds and functional group modifications to achieve target-specific activity and improved pharmacokinetics.

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